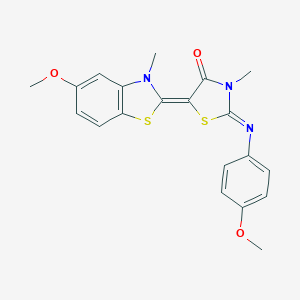![molecular formula C20H14N2O2 B412298 (E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE](/img/structure/B412298.png)
(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is a Schiff base compound derived from the condensation of 2-furylmethylene and 1,5-naphthalenediamine Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-furylmethylene and 1,5-naphthalenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction would regenerate the original amines and aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism by which N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the Schiff base.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Bis(2-furylmethylene)-1,2-ethanediamine
- N,N’-Bis(2-furylmethylene)-1,1’-binaphthyl-2,2’-diamine
- N,N’-Bis(5-methoxysalicylidene)-1,2-ethanediamine
Uniqueness
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Propiedades
Fórmula molecular |
C20H14N2O2 |
|---|---|
Peso molecular |
314.3g/mol |
Nombre IUPAC |
1-(furan-2-yl)-N-[5-(furan-2-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C20H14N2O2/c1-7-17-18(19(9-1)21-13-15-5-3-11-23-15)8-2-10-20(17)22-14-16-6-4-12-24-16/h1-14H |
Clave InChI |
PRXNXMIGZLMOBX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
SMILES canónico |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
Solubilidad |
46.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-dibenzo[b,d]furan-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B412215.png)
![4-{[8-(4-Aminophenoxy)dibenzo[b,d]thien-2-yl]oxy}phenylamine](/img/structure/B412219.png)
![3-[(2-chloro-2-phenylethyl)sulfonyl]-N-{3-nitrophenyl}benzamide](/img/structure/B412221.png)
![2-Acetyl-4-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B412222.png)

![3-allyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412225.png)

![2,5,6-trimethyl-3-[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412229.png)


![2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B412233.png)
![2-(4-Ethoxy-3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B412235.png)

![1-[1,1'-Biphenyl]-4-yl-2-(4-imino-1(4H)-pyridinyl)ethanone](/img/structure/B412238.png)
